2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid
Overview
Description
“2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid” is a compound that belongs to the class of amino acids . It contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The side chain in this case is a 3-fluoro-2-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C10H12FNO3 . It consists of an amino group (NH2), a carboxyl group (COOH), and a 3-fluoro-2-methoxyphenyl group attached to the alpha carbon .Scientific Research Applications
2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as amino acids, peptides, and other biologically active molecules. It is also used in the synthesis of pharmaceuticals, as well as in the development of new drug delivery systems. This compound has also been used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics.
Mechanism of Action
2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid is an intermediate in the synthesis of organic compounds, and its mechanism of action is related to its ability to act as a nucleophile. The -F group of this compound is a good leaving group, and when this group is attacked by a nucleophile, it is displaced and a new bond is formed. This reaction is known as a substitution reaction, and it is the basis for the synthesis of many organic compounds.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound can act as an inhibitor of certain enzymes, such as proteases and phosphatases. It has also been shown to be an inhibitor of certain ion channels, and it has been suggested that it may have potential applications in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized in a relatively short amount of time. It is also relatively stable in aqueous solutions, and is relatively non-toxic. However, this compound is also relatively insoluble in organic solvents, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid. It could be used in the development of new pharmaceuticals, as well as in the development of new drug delivery systems. It could also be used in the study of enzyme kinetics, as well as in the development of new enzyme inhibitors. Additionally, this compound could be used in the development of new treatments for certain diseases, such as cancer. Finally, this compound could be used in the development of new materials, such as polymers and nanomaterials.
properties
IUPAC Name |
2-amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-9-6(3-2-4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDIMQMNUOMEAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298114 | |
Record name | Phenylalanine, 3-fluoro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301298114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256482-65-1 | |
Record name | Phenylalanine, 3-fluoro-2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256482-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylalanine, 3-fluoro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301298114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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